molecular formula C21H15F3N4O3S B5984124 METHYL 4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE

METHYL 4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE

Cat. No.: B5984124
M. Wt: 460.4 g/mol
InChI Key: CDZYILOQUSGRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE is a complex organic compound that features a benzothiazole moiety, a pyrazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE involves multiple steps, including the formation of the benzothiazole and pyrazole rings. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzothiazole or pyrazole rings .

Scientific Research Applications

METHYL 4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its biological effects . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)BENZOATE is unique due to its trifluoromethyl group, which can enhance its biological activity and stability

Properties

IUPAC Name

methyl 4-[1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O3S/c1-11(25-13-9-7-12(8-10-13)19(30)31-2)16-17(21(22,23)24)27-28(18(16)29)20-26-14-5-3-4-6-15(14)32-20/h3-10,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZYILOQUSGRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)C(=O)OC)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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